molecular formula C30H25ClN4O2S2 B11619816 2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B11619816
M. Wt: 573.1 g/mol
InChI Key: GOTXFARWXDGRPM-QQXSKIMKSA-N
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Description

2-chloro-N-((5Z)-5-{[3-(5-isopropyl-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide: is a complex organic compound with a diverse range of applications. Let’s break it down:

    Chemical Formula: CHClNOS

    Molecular Weight: Approximately 491.02 g/mol

This compound features a benzamide core with various functional groups, including a thiazolidine ring, a pyrazole moiety, and a chloro substituent. Its intricate structure contributes to its intriguing properties.

Preparation Methods

Synthetic Routes:

    Condensation Reaction:

    Thioamide Formation:

    Z/E Isomerization:

Industrial Production:

  • Industrial-scale production typically involves optimized synthetic routes, purification, and isolation. Precise conditions vary based on the manufacturer.

Chemical Reactions Analysis

    Oxidation: The thiazolidine sulfur can be oxidized to a sulfone or sulfoxide.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Chlorine substitution reactions can occur at the benzamide or pyrazole positions.

    Common Reagents: Thionyl chloride, hydrazine derivatives, reducing agents.

    Major Products: Isomers, thioamides, and derivatives.

Scientific Research Applications

Mechanism of Action

    Targets: Interaction with specific enzymes, receptors, or cellular components.

    Pathways: Activation or inhibition of signaling cascades.

    Specific Mechanisms: Requires further research.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C30H25ClN4O2S2

Molecular Weight

573.1 g/mol

IUPAC Name

2-chloro-N-[(5Z)-5-[[3-(2-methyl-5-propan-2-ylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C30H25ClN4O2S2/c1-18(2)20-14-13-19(3)24(15-20)27-21(17-34(32-27)22-9-5-4-6-10-22)16-26-29(37)35(30(38)39-26)33-28(36)23-11-7-8-12-25(23)31/h4-18H,1-3H3,(H,33,36)/b26-16-

InChI Key

GOTXFARWXDGRPM-QQXSKIMKSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=CC=C4Cl)C5=CC=CC=C5

Origin of Product

United States

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